molecular formula C3HF8NO4S2 B13781375 Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine

Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine

Cat. No.: B13781375
M. Wt: 331.2 g/mol
InChI Key: JTKRNINHVGHDBS-UHFFFAOYSA-N
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Description

Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine is a compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of both pentafluoroethyl and trifluoromethylsulfonyl groups, which contribute to its high stability and reactivity. This compound is often used in the synthesis of ionic liquids and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine typically involves the reaction of pentafluoroethylsulfonyl fluoride with trifluoromethylsulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves a similar synthetic route but on a larger scale. The use of specialized equipment and reactors ensures the efficient and safe production of this compound. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation.

    Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in the treatment of certain diseases.

    Industry: It is used in the production of ionic liquids, which are important in various industrial processes, including electrochemistry and separation technologies.

Mechanism of Action

The mechanism by which pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the activation or inhibition of specific pathways, depending on the context. The compound’s high reactivity allows it to form stable complexes with other molecules, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst.

    Trifluoromethanesulfonamide: Used in the synthesis of various organic compounds.

    Pentafluoroethylsulfonamide: Similar in structure but with different reactivity and applications.

Uniqueness

Pentafluoroethylsulfonyl(trifluoromethylsulfonyl)amine is unique due to the presence of both pentafluoroethyl and trifluoromethylsulfonyl groups, which provide a combination of high stability and reactivity. This makes it particularly useful in applications where both properties are required, such as in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C3HF8NO4S2

Molecular Weight

331.2 g/mol

IUPAC Name

1,1,2,2,2-pentafluoro-N-(trifluoromethylsulfonyl)ethanesulfonamide

InChI

InChI=1S/C3HF8NO4S2/c4-1(5,6)2(7,8)17(13,14)12-18(15,16)3(9,10)11/h12H

InChI Key

JTKRNINHVGHDBS-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F)(F)(F)F

Origin of Product

United States

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